Clomifencitrat

Übersicht

Beschreibung

Clomifene citrate (also known as clomiphene citrate and commonly as Clomid or Serophene) is an orally administered, non-steroidal, selective estrogen receptor modulator (SERM) used to treat infertility in women. It is a synthetic drug that is used to stimulate ovulation in women who do not ovulate naturally. It is also used to treat women with polycystic ovary syndrome (PCOS). Clomifene citrate has been used since the 1960s to treat infertility, and is still widely used today.

Wissenschaftliche Forschungsanwendungen

Verbesserung der Fruchtbarkeit bei Frauen

Clomifencitrat wird hauptsächlich als Erstlinientherapie bei anovulatorischer Unfruchtbarkeit eingesetzt, insbesondere im Zusammenhang mit dem polyzystischen Ovarialsyndrom (PCOS). Es wirkt als selektiver Östrogenrezeptormodulator (SERM) und fördert den Eisprung, indem es die systemische Konzentration von follikelstimulierendem Hormon (FSH) und luteinisierendem Hormon (LH) erhöht .

Nanomedizin für ovulatorische Störungen

Kürzlich erfolgte Fortschritte haben die Verwendung von this compound in der Nanomedizin untersucht. Nanosysteme können this compound effektiver verabreichen, die Löslichkeit verbessern und Nebenwirkungen reduzieren. Diese Anwendung ist besonders vielversprechend für die Behandlung von ovulatorischen Störungen .

Gebundene analytische Techniken

Die Analyse und Quantifizierung von this compound in biologischen Proben ist für die Forschung und klinische Anwendungen von entscheidender Bedeutung. Gebundene Techniken, die chromatographische und spektroskopische Methoden kombinieren, werden verwendet, um das Vorhandensein und die Konzentration von this compound in verschiedenen Lösungsmitteln und biologischen Matrizen zu analysieren .

Intravenöse Formulierungen zur Ovulationsinduktion

Innovative Forschung hat zur Entwicklung von this compound-Formulierungen für die intravenöse Injektion geführt. Dieser Ansatz zielt darauf ab, eine direktere und kontrolliertere Methode der Verabreichung des Arzneimittels zu schaffen, was möglicherweise seine Wirksamkeit und sein Sicherheitsprofil verbessert .

Behandlung von Oligospermie bei Männern

This compound wurde auf sein Potenzial zur Behandlung von Oligospermie bei Männern untersucht. Indem es Östrogenrezeptoren moduliert, kann es dazu beitragen, die Spermienzahl und -qualität zu verbessern, was die männliche Fruchtbarkeit unterstützt .

Management von dysfunktionalen Uterusblutungen

Die Verbindung wird auch im Management von dysfunktionalen Uterusblutungen eingesetzt. Seine antiöstrogene Wirkung kann helfen, den Menstruationszyklus zu regulieren und übermäßige Blutungen zu reduzieren .

Androgene Insuffizienz

This compound hat Anwendungen bei der Behandlung von androgener Insuffizienz. Es kann helfen, das Gleichgewicht der Hormone wiederherzustellen und die mit diesem Zustand verbundenen Symptome zu verbessern .

Krebsforschung

Es gibt laufende Forschungsarbeiten zur Verwendung von this compound in der Krebstherapie, insbesondere in Bezug auf Brustkrebs. Seine Fähigkeit, Östrogenrezeptoren zu modulieren, macht es zu einem Kandidaten für die unterstützende Behandlung bei bestimmten Krebsarten .

Wirkmechanismus

Target of Action

Clomifene citrate, an orally administered, non-steroidal, ovulatory stimulant, primarily targets estrogen receptors in various tissues . It acts as a selective estrogen receptor modulator (SERM), capable of interacting with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Mode of Action

Clomifene citrate’s mode of action is based on its similarity to estrogens . It binds to estrogen receptors found in the hypothalamus, competing for those receptors with estrogen and thus reducing their action . This competition may delay the replenishment of intracellular estrogen receptors . The first endocrine event in response to clomifene therapy is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

Clomifene citrate affects several biochemical pathways. It stimulates the release of gonadotropins, follicle-stimulating hormone (FSH), and luteinizing hormone (LH), leading to the development and maturation of the ovarian follicle, ovulation, and subsequent development and function of the corpus luteum . In a study on rats with polycystic ovary syndrome (PCOS), it was found that clomifene citrate adjusted 153 metabolites and was involved in tryptophan metabolism and steroid hormone biosynthesis .

Pharmacokinetics

Clomifene citrate exhibits high bioavailability, with the drug readily absorbed orally in humans . It is metabolized in the liver via CYP2D6, with enterohepatic circulation . The drug is excreted principally in the feces, with mean urinary excretion approximately 8% and fecal excretion about 42% . The elimination half-life of the active Z isomer is significantly longer than the inactive E isomer, with significant plasma concentrations still being detected up to 1 month after treatment .

Result of Action

The primary result of clomifene citrate’s action is the induction of ovulation, particularly in women with anovulation, such as those with PCOS . It can lead to multiple ovulation, thereby increasing the risk of conceiving twins . On a molecular level, clomifene citrate treatment increased mRNA expression of Bax (4 fold) and SOD-2 (2 fold), which was reversed by co-treatment with estradiol .

Action Environment

Environmental factors, including temperature, humidity, light, and mechanical forces, can influence the stability of clomifene citrate . According to a study, temperature and humidity have the most significant roles in the degradation of clomifene citrate tablets . Furthermore, the efficacy of clomifene citrate can be influenced by the individual’s body weight .

Safety and Hazards

Clomifene citrate is classified as a reproductive toxin, Category 2 . It may damage fertility or the unborn child and is suspected of damaging fertility or the unborn child . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling Clomifene citrate .

Biochemische Analyse

Biochemical Properties

Clomifene citrate is a nonsteroidal compound that acts as a selective estrogen receptor modulator (SERM). It can lead to multiple ovulation, hence increasing the risk of conceiving twins . Clomifene citrate is capable of interacting with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix . It may compete with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors .

Cellular Effects

Clomifene citrate influences cell function by causing the release of gonadotropin-releasing hormone (GnRH) by the hypothalamus, and subsequently gonadotropin from the anterior pituitary . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Molecular Mechanism

Clomifene citrate exerts its effects at the molecular level by causing the release of GnRH by the hypothalamus, and subsequently gonadotropin from the anterior pituitary . It competes with estrogen for estrogen-receptor-binding sites and may delay replenishment of intracellular estrogen receptors .

Temporal Effects in Laboratory Settings

In men with secondary hypogonadism or impaired sperm concentrations, clomiphene citrate is often prescribed off-label to improve testosterone levels and fertility parameters . A statistically significant improvement in total testosterone was identified at 3 months, and additional benefit was seen at 6 months followed by plateau .

Dosage Effects in Animal Models

In animal models, clomiphene citrate has shown a dose-dependent adverse effect when given twice in the 36 hours after mating. A moderate dose of 0.75 mg/kg was sufficient to cause altered reproductive outcomes in three independent cohorts .

Metabolic Pathways

Clomifene citrate is involved in the metabolic pathway of steroid hormone biosynthesis . It initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture .

Transport and Distribution

Based on early studies with 14C-labeled clomiphene citrate, the drug was shown to be readily absorbed orally in humans and excreted principally in the feces . Mean urinary excretion was approximately 8% with fecal excretion of about 42% .

Subcellular Localization

Given its mechanism of action, it is likely to be found in cells where it can interact with estrogen receptors, such as the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Eigenschaften

IUPAC Name |

2-[4-[(Z)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H28ClNO.C6H8O7/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYTMYKVIJXPNBD-OQKDUQJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36ClNO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

598.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7619-53-6, 50-41-9 | |

| Record name | Zuclomiphene citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7619-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Zuclomiphene citrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007619536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CLOMIPHENE CITRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756698 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomifene citrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Clomifen dihydrogen citrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.033 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (Z)-2-[4-(2-Chloro-1,2-diphenylvinyl)-phenoxy]triethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZUCLOMIPHENE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UY5X264QZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

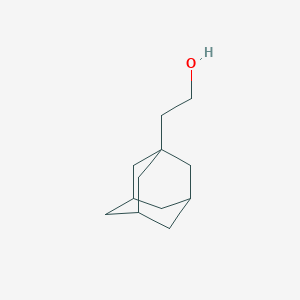

![(1R,2S,5R)-2-propan-2-yl-8-oxabicyclo[3.2.1]oct-6-en-3-one](/img/structure/B128929.png)